

Sample preparation for Butyl phthalyl butyl glycolate extraction from food packaging.

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Compound of Interest

Compound Name: Butyl phthalyl butyl glycolate

Cat. No.: B167150

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Application Note: Extraction of Butyl Phthalyl Butyl Glycolate from Food Packaging

Introduction

Butyl Phthalyl Butyl Glycolate (BPBG) is a plasticizer used in various polymers, including those utilized for food packaging materials.^[1] Due to its potential for migration into foodstuffs, monitoring its presence is crucial for ensuring food safety and regulatory compliance. This application note provides a detailed protocol for the sample preparation and extraction of BPBG from food packaging materials for subsequent analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are intended for researchers, scientists, and quality control professionals working in the fields of food safety, analytical chemistry, and material science.

The extraction of BPBG from the polymer matrix is a critical step in its quantification. The choice of extraction technique and solvent depends on the type of packaging material and the foodstuff it is intended to contact. This document outlines a general yet robust ultrasonic-assisted extraction (UAE) method applicable to a variety of plastic packaging types. Additionally, protocols for migration testing using food simulants are presented, which are essential for assessing the potential transfer of BPBG to different food matrices.

Materials and Reagents

- Solvents: n-Hexane (analytical grade), Dichloromethane (analytical grade), Methanol (analytical grade), Acetonitrile (analytical grade)
- Standards: **Butyl Phthalyl Butyl Glycolate** (BPBG) certified reference material
- Internal Standard: (e.g., Diphenyl phthalate or other suitable non-interfering phthalate)
- Food Simulants:
 - Simulant A: 10% (v/v) ethanol in deionized water
 - Simulant B: 3% (w/v) acetic acid in deionized water
 - Simulant D2: Vegetable oil (or isooctane/95% ethanol as substitutes)
- Sodium Chloride (NaCl)
- Anhydrous Sodium Sulfate
- Glassware: Volumetric flasks, beakers, graduated cylinders, Pasteur pipettes, autosampler vials with caps. All glassware should be thoroughly cleaned and rinsed with solvent to avoid phthalate contamination.
- Equipment:
 - Analytical balance
 - Ultrasonic bath
 - Centrifuge
 - Rotary evaporator or nitrogen evaporator
 - Syringe filters (0.45 μm , PTFE)
 - Gas Chromatograph-Mass Spectrometer (GC-MS)

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction of BPBG from Packaging Material

This protocol describes a direct extraction of BPBG from the packaging material itself.

1. Sample Preparation: a. Cut the food packaging material into small pieces (approximately 1 cm x 1 cm). b. Accurately weigh about 1.0 g of the cut packaging material into a 50 mL glass beaker.
2. Extraction: a. Add 20 mL of n-hexane (or a mixture of dichloromethane and n-hexane, 1:1 v/v) to the beaker containing the sample. b. Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C). c. After sonication, carefully decant the solvent into a clean glass vial. d. Repeat the extraction step (2b and 2c) two more times with fresh solvent. e. Combine all the solvent extracts.
3. Concentration and Clean-up: a. Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen. b. Pass the concentrated extract through a small column containing anhydrous sodium sulfate to remove any residual water. c. Further concentrate the extract to a final volume of 1.0 mL under a nitrogen stream. d. Add a known amount of internal standard to the final extract. e. Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.

Protocol 2: Migration Testing with Food Simulants

This protocol simulates the migration of BPBG from the packaging material into food. The choice of simulant depends on the type of food the packaging is intended for.

1. Sample and Simulant Preparation: a. Cut a piece of the packaging material with a known surface area (e.g., 1 dm²). b. Place the sample in a clean glass migration cell. c. Fill the migration cell with a known volume of the appropriate food simulant (e.g., 100 mL), ensuring the entire surface of the packaging is in contact with the simulant. The ratio of surface area to volume should be standardized (e.g., 6 dm²/L).
2. Migration Conditions: a. Seal the migration cell to prevent evaporation. b. Incubate the cell under conditions that simulate the intended use and storage of the food product. For example,

for long-term storage at room temperature, a typical condition is 10 days at 40°C. For hot-fill applications, conditions might be 2 hours at 70°C.

3. Extraction from Food Simulants:

- **Aqueous Simulants (A and B):** a. After the migration period, transfer a known volume of the simulant (e.g., 50 mL) into a separatory funnel. b. Add 10% (w/v) NaCl to the simulant to improve extraction efficiency. c. Add 20 mL of dichloromethane and shake vigorously for 2 minutes. d. Allow the layers to separate and collect the organic (bottom) layer. e. Repeat the extraction twice more with fresh dichloromethane. f. Combine the organic extracts and proceed to the "Concentration and Clean-up" steps described in Protocol 1 (steps 3a-3e).
- **Fatty Food Simulant (D2 - Vegetable Oil):** a. After the migration period, take a known aliquot of the oil (e.g., 10 g). b. Perform a liquid-liquid extraction with acetonitrile. Add 20 mL of acetonitrile saturated with n-hexane to the oil, and shake vigorously. c. Centrifuge the mixture to separate the layers. d. Carefully collect the upper acetonitrile layer. e. Repeat the extraction twice more. f. Combine the acetonitrile extracts and proceed to the "Concentration and Clean-up" steps described in Protocol 1 (steps 3a-3e), using a solvent exchange to the final analysis solvent if necessary.

Data Presentation

The following table summarizes typical performance data for phthalate analysis using GC-MS, which can be used as a reference for the expected performance of a validated BPBG method.

| Parameter | Method | Matrix | Recovery (%) | LOD | LOQ | Reference |
|-----------|--------------------------|-----------------------|--------------------|-------------|-----|-----------|
| Recovery | Ultrasonic Extraction | Polymer | 76 - 100 | - | - | [2] |
| Recovery | Liquid-Liquid Extraction | Soft Drink | 66 - 118 | - | - | [3] |
| LOD | GC-MS | Polymer | 3.46 - 10.10 µg/mL | - | - | [2] |
| LOD | GC-MS | Food Simulant (Water) | 0.08 µg/L | - | - | [4] |
| LOQ | GC-MS/MS | Food Packaging | 5.5 - 208.3 µg/kg | - | - | [5] |
| LOQ | GC-MS | Food Simulant (Water) | - | 10 µg/Media | - | [6] |

Note: This data is for various phthalates and serves as a general guideline. Method validation is required to determine specific performance characteristics for BPBG.

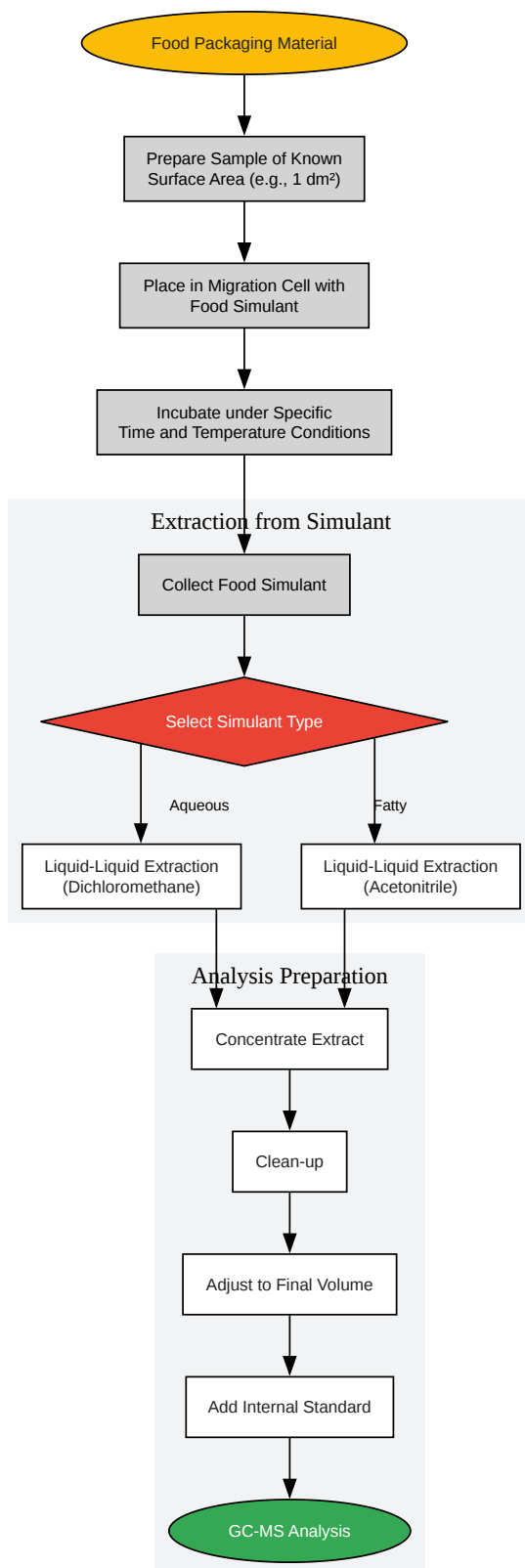
Mandatory Visualization

The following diagrams illustrate the logical workflow for the sample preparation and extraction of **Butyl Phthalyl Butyl Glycolate** from food packaging materials.



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Caption: Workflow for Ultrasonic-Assisted Solvent Extraction of BPBG.



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Caption: Workflow for BPBG Migration Testing with Food Simulants.

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